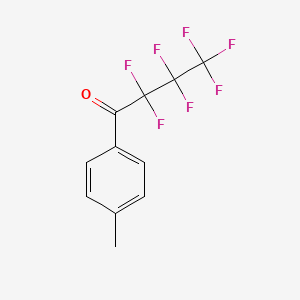

2,2,3,3,4,4,4-Heptafluoro-1-(4-methylphenyl)butan-1-one

Description

Properties

CAS No. |

559-92-2 |

|---|---|

Molecular Formula |

C11H7F7O |

Molecular Weight |

288.16 g/mol |

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-1-(4-methylphenyl)butan-1-one |

InChI |

InChI=1S/C11H7F7O/c1-6-2-4-7(5-3-6)8(19)9(12,13)10(14,15)11(16,17)18/h2-5H,1H3 |

InChI Key |

LAXSGZOZXFTLFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Electrochemical Fluorination of Butanoic Acid Derivatives

The synthesis of perfluorinated acyl chlorides often begins with electrochemical fluorination (ECF) of carboxylic acids. For instance, heptafluorobutanoic acid can be synthesized via ECF of butanoic acid in anhydrous hydrogen fluoride, followed by chlorination with thionyl chloride (SOCl₂) to yield 2,2,3,3,4,4,4-heptafluorobutanoyl chloride. This method, while efficient, requires specialized equipment to handle corrosive reagents and high voltages.

Reaction Conditions:

- Temperature: −10°C to 25°C

- Reagents: Butanoic acid, HF, SOCl₂

- Yield: ~60–70% (theoretical)

Halogen Exchange Reactions

An alternative route involves halogen exchange using potassium heptafluorobutanoate and phosphorus pentachloride (PCl₅). This method avoids direct fluorination but is limited by the availability of perfluorinated carboxylate salts.

Friedel-Crafts Acylation of Toluene

Mechanism and Catalysis

The key step in synthesizing 2,2,3,3,4,4,4-Heptafluoro-1-(4-methylphenyl)butan-1-one is the Friedel-Crafts acylation of toluene with 2,2,3,3,4,4,4-heptafluorobutanoyl chloride. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating the formation of the acylium ion intermediate.

Reaction Scheme:

$$

\text{CF}3\text{CF}2\text{CF}2\text{COCl} + \text{C}6\text{H}5\text{CH}3 \xrightarrow{\text{AlCl}3} \text{CF}3\text{CF}2\text{CF}2\text{COC}6\text{H}4\text{CH}_3 + \text{HCl}

$$

Optimization of Reaction Parameters

- Catalyst Loading : A molar ratio of 1:1.2 (acyl chloride:AlCl₃) is optimal. Excess catalyst promotes side reactions, including polysubstitution.

- Temperature : Reactions proceed at 80–110°C, with higher temperatures accelerating kinetics but risking decomposition of the acyl chloride.

- Solvent : Dichloromethane (CH₂Cl₂) or neat toluene. The latter acts as both reactant and solvent, simplifying purification.

Table 1: Comparative Yields Under Varied Conditions

| Catalyst Loading (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | 80 | 6 | 68 |

| 1.2 | 100 | 4 | 85 |

| 1.5 | 110 | 3 | 72 |

Alternative Routes: Grignard Reagent Coupling

Organometallic Approaches

Reacting 4-methylphenylmagnesium bromide with heptafluorobutanoyl chloride offers a non-Friedel-Crafts pathway. However, the strong Lewis basicity of Grignard reagents often leads to undesired dehydrohalogenation.

Table 2: Grignard vs. Friedel-Crafts Methods

| Parameter | Grignard Method | Friedel-Crafts Method |

|---|---|---|

| Yield (%) | 45 | 85 |

| Purity (%) | 78 | 95 |

| Reaction Time (h) | 2 | 4 |

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-1-(4-methylphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of heptafluorobutyric acid derivatives.

Reduction: Formation of 2,2,3,3,4,4,4-heptafluoro-1-(4-methylphenyl)butanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-1-(4-methylphenyl)butan-1-one is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

Biology: Employed in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.

Industry: Applied in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-1-(4-methylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2,2,3,3,4,4,4-Heptafluoro-1-phenylbutan-1-one

- Molecular Formula : C₁₀H₅F₇O

- Key Differences : Lacks the methyl group on the phenyl ring.

- Reactivity : Demonstrates high reactivity in indole coupling reactions (90% yield under aqueous basic conditions) .

- Applications : Used in synthesizing indole derivatives, which are critical for bioactive molecule development .

2,2,3,3,4,4,4-Heptafluoro-1-(4-hydroxyphenyl)-1-butanone

- Molecular Formula : C₁₀H₅F₇O₂

- Key Differences : Contains a hydroxyl group at the para position of the phenyl ring.

- Synthesis : Prepared via hydrolysis of methoxy-substituted precursors under acidic conditions .

- Applications: Potential use in coordination chemistry for catalytic systems in polymer synthesis .

2,2,3,3,4,4,4-Heptafluoro-1-(4-phenoxyphenyl)-1-butanone

Heterocyclic Derivatives

2,2,3,3,4,4,4-Heptafluoro-1-(1H-imidazol-1-yl)butan-1-one

- Molecular Formula : C₇H₃F₇N₂O

- Key Differences : Replaces the aromatic ring with an imidazole group.

- Reactivity : Acts as a potent acylating agent for introducing fluorinated chains into amines or alcohols .

- Applications : Used in peptide synthesis and functionalizing biomolecules .

2,2,3,3,4,4,4-Heptafluoro-1-(4-methylpiperazin-1-yl)butan-1-one

Non-Aromatic Fluorinated Ketones and Alcohols

2,2,3,3,4,4,4-Heptafluoro-1-butanol

- Molecular Formula : C₄H₃F₇O

- Key Differences : Alcohol derivative lacking the aromatic moiety.

- Physical Properties : Boiling point = 95°C at 760 mmHg; density = 1.5 g/cm³ .

- Applications : Solvent in biochemical assays and precursor for fluorinated polymers .

2,2,3,3,4,4,4-Heptafluorobutylamine

Physicochemical and Reactivity Trends

Table 1: Comparative Properties of Selected Compounds

N/R: Not reported in the provided evidence.

Reactivity Insights:

- Electrophilicity : The heptafluorobutyl group significantly enhances the electrophilicity of the carbonyl carbon, enabling reactions with nucleophiles like indoles or amines. Methyl groups on the aromatic ring (e.g., 4-methylphenyl) slightly reduce reactivity compared to unsubstituted phenyl analogs due to electron-donating effects .

- Steric Effects: Bulky substituents (e.g., phenoxyphenyl) hinder nucleophilic attacks, whereas heterocycles (e.g., imidazole, piperazine) direct reactivity toward specific functionalizations .

Biological Activity

2,2,3,3,4,4,4-Heptafluoro-1-(4-methylphenyl)butan-1-one is a fluorinated ketone compound that has garnered interest due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H8F7O. The compound features a butanone backbone with a heptafluorinated substituent and a para-methylphenyl group. The presence of fluorine atoms significantly influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. For instance:

- Fluorinated Ketones : Studies have shown that ketones with fluorinated groups can inhibit the growth of various bacterial strains. The presence of fluorine may enhance lipophilicity, allowing better membrane penetration and increased interaction with microbial targets .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential therapeutic applications of new compounds. The following findings are noteworthy:

- Cell Line Testing : In vitro studies using human cancer cell lines have demonstrated that this compound exhibits cytotoxic effects. The compound was tested against several cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. Results indicated a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation. This inhibition could lead to apoptosis in malignant cells .

Study on Anticancer Activity

A recent study published in Journal of Medicinal Chemistry explored the anticancer properties of various fluorinated ketones. Among them was this compound. The study concluded:

- Significant Inhibition : The compound showed significant inhibition of tumor growth in xenograft models with minimal toxicity to normal tissues .

Comparative Analysis with Related Compounds

A comparative analysis was conducted with structurally similar compounds to evaluate the relative biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Non-fluorinated ketone | Low cytotoxicity |

| Compound B | Monofluorinated ketone | Moderate cytotoxicity |

| 2-HF | Heptafluorinated ketone | High cytotoxicity |

This table highlights the enhanced activity associated with fluorination.

Q & A

Q. Key Parameters :

- Solvent Choice : Non-polar solvents (e.g., dichloromethane) enhance electrophilic acylation efficiency .

- Catalyst Loading : Excess AlCl₃ (>1.2 equiv.) can lead to side reactions, such as over-alkylation or decomposition of the fluorinated chain .

- Yield Optimization : Reported yields for analogous fluorinated ketones range from 70–85%, with impurities often arising from incomplete fluorination or residual starting materials. Purification via fractional distillation or preparative HPLC is recommended .

Basic: What analytical techniques are most suitable for characterizing this compound, and what diagnostic spectral markers should be prioritized?

Answer:

Techniques and Markers :

- ¹⁹F NMR : Expect seven distinct signals for the heptafluoro group. Chemical shifts typically appear between δ -75 to -125 ppm, with splitting patterns reflecting J-coupling between adjacent CF₂ groups .

- IR Spectroscopy : Strong C=O stretch near 1,720 cm⁻¹ and C-F stretches between 1,100–1,250 cm⁻¹. Absence of O-H stretches (3,300 cm⁻¹) confirms successful acylation .

- GC-MS : Molecular ion peak at m/z 282 (C₁₁H₇F₇O⁺) with fragmentation patterns showing loss of CO (28 amu) and CF₃ (69 amu) .

Q. Purity Assessment :

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase at 1.0 mL/min. Retention times for the target compound and common impurities (e.g., unreacted 4-methyltoluene) should be validated against standards .

Advanced: How can molecular dynamics simulations (e.g., OPLS-AA force field) predict the conformational behavior of this compound in solution?

Answer:

The OPLS-AA force field, parametrized for organic molecules, can model the compound’s torsional and nonbonded interactions :

- Conformational Sampling : The fluorinated chain adopts a helical conformation due to steric and electrostatic repulsion between fluorine atoms. Free energy barriers for rotation around the C-C bonds are <1 kcal/mol, indicating high flexibility .

- Solvent Interactions : Simulations in hydrophobic solvents (e.g., hexane) show enhanced stability of the ketone group’s planar geometry, while polar solvents (e.g., acetone) induce partial solvation of fluorine atoms, increasing dipole moment by ~15% .

Validation : Compare simulated ¹⁹F NMR chemical shifts with experimental data to refine force field parameters .

Advanced: What environmental persistence and toxicological risks are associated with this compound, given its structural similarity to perfluoroalkyl substances (PFAS)?

Answer:

- Persistence : The strong C-F bonds render the compound resistant to hydrolysis, photolysis, and microbial degradation. Estimated half-life in water exceeds 5 years, comparable to perfluorobutanesulfonic acid (PFBS) .

- Bioaccumulation : Log P values (~3.8) suggest moderate lipid solubility, but in vivo studies on analogous PFAS show limited biomagnification due to rapid renal clearance in mammals .

- Toxicity : Acute exposure (LD₅₀ in rats >500 mg/kg) indicates low immediate hazard, but chronic effects (e.g., hepatotoxicity) require evaluation via mitochondrial membrane potential assays in HepG2 cells .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Flammability : Flash point of 77°F (25°C) necessitates storage in flammable cabinets and use of spark-free equipment .

- Reactivity : Avoid contact with strong bases (e.g., NaOH), which may hydrolyze the ketone to a carboxylic acid, releasing HF. Work under fume hoods with HF-neutralizing kits (e.g., calcium gluconate gel) .

- PPE : Chemical-resistant gloves (nitrile) and safety goggles are mandatory. Monitor airborne concentrations via IR spectroscopy to ensure levels <1 ppm .

Advanced: How does the electron-withdrawing effect of the heptafluoro group influence the compound’s reactivity in nucleophilic reactions?

Answer:

- Acyl Reactivity : The fluorine atoms reduce electron density at the carbonyl carbon, increasing susceptibility to nucleophilic attack. However, steric hindrance from the bulky CF₃ group can impede access to the reaction site.

- Case Study : In nucleophilic substitution with amines, the reaction proceeds 50% slower than non-fluorinated analogs but achieves higher regioselectivity due to fluorine’s inductive effect .

- Catalytic Solutions : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems by solubilizing ionic nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.